methyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJIZGBGJCISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Methyl Acetoacetate with Hydrazines
Methyl acetoacetate reacts with substituted hydrazines under acidic or neutral conditions to yield the target compound. For example, heating methyl acetoacetate with hydrazine hydrate in ethanol at reflux for 6–8 hours produces methyl 4,5-dihydro-1H-pyrazole-5-carboxylate in yields of 70–85%. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine and subsequent cyclization (Figure 1).
Optimization Notes :
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Solvent : Ethanol or methanol enhances solubility and reaction homogeneity.
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Catalyst : Acetic acid (5–10 mol%) accelerates cyclization by protonating the carbonyl group.
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Temperature : Reflux conditions (78–80°C) are optimal for complete conversion.
Acylation of Enol Ethers
Acylation of enol ethers with activated acylating agents provides a regioselective route to pyrazoline carboxylates.
Ethyl Oxalyl Chloride-Mediated Acylation
Enol ethers derived from methyl vinyl ether react with ethyl oxalyl chloride in anhydrous chloroform at 0–35°C to form 4-methoxy-2-oxo-3-butenoic esters, which subsequently undergo cyclization with hydrazines. For instance, treating 4-methoxy-2-oxo-3-butenoic acid methyl ester with hydrazine hydrate in pyridine yields the target compound in 60–75% yield.
Key Advantages :
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Regioselectivity : The electron-withdrawing methoxy group directs cyclization to the C-5 position.
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Mild Conditions : Reactions proceed at ambient temperatures, minimizing side reactions.
Alkaline Cyclization of Maleic Acid Diesters
A patent-pending method employs maleic acid dimethyl ester and hydrazinopyridines under alkaline conditions to form sodium salts, which are then brominated or functionalized (Figure 2).
Synthesis of Sodium Intermediate
Maleic acid dimethyl ester reacts with 3-chloro-2-hydrazinopyridine in a sodium methoxide/methanol solution at 80–90°C, yielding a sodium carboxylate intermediate. This intermediate is isolated by solvent distillation and reacted with phosphorus oxybromide (POBr₃) in acetonitrile to introduce bromine at C-3.
Industrial Relevance :
Esterification of Pyrazole Carboxylic Acids
For pyrazole derivatives already containing a carboxylic acid group, esterification with methanol offers a straightforward route.
Acid-Catalyzed Esterification
3-Hydroxy-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is treated with methanol in the presence of sulfuric acid (10 mol%) at reflux for 12 hours. This method achieves 65–78% conversion, though competing dehydration can reduce yields.
Challenges :
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Byproducts : Dehydration to aromatic pyrazoles occurs at elevated temperatures (>100°C).
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Mitigation : Lower temperatures (60–70°C) and molecular sieves to absorb water improve selectivity.
Comparative Analysis of Methods
Table 1: Synthesis Methods for this compound
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Catalytic hydrogenation can convert the compound into pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Pyrazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, pyrazole derivatives can inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the derivative .
Comparison with Similar Compounds
Structural Variations and Functional Groups
Pyrazoline derivatives exhibit diversity in substituents and ester groups, significantly influencing their physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Impact of Ester Groups
- Methyl Esters : Smaller and less lipophilic than ethyl esters, methyl esters (e.g., this compound) are often intermediates in drug synthesis. They exhibit faster hydrolysis rates under basic conditions, enhancing reactivity in further functionalization .
- Ethyl Esters : Ethyl derivatives (e.g., ethyl 1,3,4-triphenylpyrazole-5-carboxylate) provide enhanced stability and lipophilicity, favoring pharmacokinetic properties in anticancer agents .
Substituent Effects on Bioactivity
- Aromatic Substituents : Triphenyl groups (as in ) enhance π-π stacking interactions with biological targets, improving anticancer potency.
- Electron-Withdrawing Groups : Bromo and chloro substituents (e.g., ) increase electrophilicity, critical for covalent binding in insecticidal activity.
- Hydrophilic Groups : Hydroxyl and carboximidamide moieties (e.g., ) improve solubility and hydrogen-bonding capacity, relevant for antidiabetic applications.
Biological Activity
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a notable compound within the pyrazole class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 170.1659 g/mol. The compound features a five-membered pyrazole ring containing two nitrogen atoms and a carboxylate group, which contributes to its reactivity and biological properties.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have reported that derivatives of this compound inhibit the growth of pathogens such as E. coli and Aspergillus niger, suggesting its potential use in treating infections .
3. Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Various studies have screened pyrazole derivatives against different cancer cell lines, revealing significant cytotoxic effects. For instance, compounds derived from this scaffold have shown IC values as low as 0.39 μM against HCT116 cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Many pyrazole derivatives inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways that regulate growth and inflammation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
In a recent study by Wei et al., various pyrazole derivatives were synthesized and screened for their anticancer properties against A549 lung cancer cells. Among them, one derivative exhibited an IC value of 26 µM, demonstrating significant growth inhibition . This highlights the therapeutic potential of this compound in oncology.
Q & A
Q. What are the common synthetic routes for methyl 4,5-dihydro-1H-pyrazole-5-carboxylate derivatives, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters with hydrazines or hydrazides. For example, ethyl acetoacetate reacts with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole esters, followed by hydrolysis to carboxylic acids . Optimization focuses on solvent polarity (e.g., ethanol or THF), temperature (reflux conditions), and catalysts (e.g., acetic acid for cyclization efficiency). Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions and diastereotopic protons in the dihydropyrazole ring. For example, coupling constants () distinguish cis/trans configurations .
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks. For instance, the crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed a puckered pyrazole ring and intermolecular C–H···O interactions .
- IR Spectroscopy: Confirms carbonyl (C=O) and NH stretching vibrations, with typical C=O absorption near 1700 cm .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in this compound derivatives?
- Methodological Answer:
- Crystallography: Provides experimental bond lengths and angles, which are compared with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p) basis sets). Discrepancies >0.05 Å indicate potential crystal packing effects .
- Electron Density Maps: Identify regions of steric strain, such as substituent crowding in the 4,5-dihydro region, which may influence reactivity .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking in aryl-substituted derivatives) to explain stability trends .
Q. What strategies address discrepancies between computational predictions and experimental spectral data for pyrazole-carboxylate derivatives?
- Methodological Answer:
- Solvent Correction in DFT: Incorporate polarizable continuum models (PCM) to simulate solvent effects on NMR chemical shifts. For example, DMSO solvent shifts NH protons upfield by ~0.5 ppm compared to gas-phase calculations .
- Vibrational Frequency Scaling: Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align computed IR frequencies with experimental data .
- Conformational Sampling: Use molecular dynamics (MD) to explore rotameric states of ester groups, which may explain split signals in H NMR .
Q. How is this compound utilized as a building block in fused heterocyclic systems?
- Methodological Answer:
- Thieno-Pyrazole Synthesis: React with elemental sulfur or Lawesson’s reagent to form thieno[2,3-c]pyrazoles via sulfur insertion at the 4,5-dihydro position .
- Triazepine Formation: Condensation with thioureas or hydrazines under microwave irradiation yields pyrazolo[5,1-d][1,2,5]triazepines, with regioselectivity controlled by substituent electronic effects .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling of brominated derivatives with aryl boronic acids introduces biaryl motifs for drug discovery .
Data Contradiction Analysis
Q. Why do some this compound derivatives exhibit unexpected bioactivity despite low computed binding affinities?
- Methodological Answer:
- Metabolite Activation: Prodrug derivatives (e.g., ester hydrolysis to carboxylic acids) may enhance binding to target enzymes like COX-2, which is not captured in docking studies using the parent ester .
- Off-Target Effects: Molecular docking may prioritize interactions with the pyrazole core, while experimental assays reveal activity via allosteric sites influenced by substituents (e.g., 4-nitrophenyl groups in isoxazole hybrids) .
- Aggregation Effects: Nano- or microaggregates in solution may enhance cellular uptake, bypassing single-molecule affinity predictions .
Methodological Tables
Table 1: Key Synthetic Parameters for Pyrazole-Carboxylate Derivatives
Table 2: Comparison of Experimental vs. Computational Data for 5-Methyl-1-Phenyl Derivatives
| Property | Experimental Value | DFT-Predicted Value | Discrepancy |
|---|---|---|---|
| C=O Bond Length (Å) | 1.214 | 1.226 | +0.012 |
| NH Stretch (cm) | 3280 | 3345 | +65 |
| Dihedral Angle (°) | 12.3 | 9.8 | -2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
